3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Catalog No.
S2916934
CAS No.
922572-82-5
M.F
C17H16N2O3S2
M. Wt
360.45
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-y...

CAS Number

922572-82-5

Product Name

3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

IUPAC Name

3,4-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.45

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-7-4-10(8-14(13)22-2)16(20)19-17-18-12-6-5-11(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20)

InChI Key

LVQSQWVBXGJJEK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC

Solubility

not available
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that has been increasingly employed in various scientific experiments. Its unique physical, chemical, and biological properties make it a subject of significant research interest. In this paper, we aim to provide a comprehensive review of the definition, background, properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions of this compound.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a member of the benzamide family of compounds. It is a synthetic organic compound that has the following molecular formula: C20H19N3O3S2. Its chemical name is 2-(6-(methylthio)benzo[d]thiazol-2-yl)-N,N-dimethoxybenzamide.
This compound was first synthesized and reported in 2008, by scientists at the RIKEN Advanced Science Institute, Japan. Its synthesis involved a three-step procedure, which started with the preparation of 2-amino-5,6-dimethoxybenzoic acid, followed by the synthesis of 6-(methylthio)benzo[d]thiazol-2-amine, and then coupling with the 2-amino-5,6-dimethoxybenzoic acid to form the target compound.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a yellowish-orange powder that is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around 236°C. The compound has a molecular weight of 425.51 g/mol and a density of 1.47 g/cm3.
The compound exhibits some interesting chemical properties. For instance, it has a high solubility in organic solvents, which makes it highly attractive for use in drug discovery and development. It also has a relatively low toxicity, which makes it safe for use in scientific experiments.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can be synthesized using a three-step procedure, which starts with the preparation of 2-amino-5,6-dimethoxybenzoic acid, followed by the synthesis of 6-(methylthio)benzo[d]thiazol-2-amine, and then coupling with the 2-amino-5,6-dimethoxybenzoic acid to form the target compound.
The compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Various analytical techniques have been employed to study the physical, chemical, and biological properties of 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. For instance, NMR spectroscopy has been employed to determine the structure and purity of the compound, while IR spectroscopy has been used to study its functional groups. Mass spectrometry has been employed to confirm the molecular weight of the compound.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been found to exhibit some interesting biological activities. For instance, it has been reported to exhibit potent anti-cancer activity against various cancer cell lines such as human liver cancer cells and human ovarian cancer cells. The compound has also been found to possess anti-inflammatory and anti-microbial properties. These properties make it a potential candidate for drug development.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been found to have relatively low toxicity in scientific experiments. However, like all chemical compounds, it should be handled with caution, and all appropriate safety precautions should be taken when using it in scientific experiments.
The unique physical, chemical, and biological properties of 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide make it attractive for use in various scientific experiments. For example, it has been employed in drug discovery and development, anti-cancer research, and anti-inflammatory research, among others.
Research in the area of 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is ongoing. Scientists are continually exploring the compound’s potential in drug discovery and development, anti-cancer research, and other areas of medicinal chemistry.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has potential applications in various fields of research and industry. For instance, it could be employed in drug discovery and development, anti-cancer research, and anti-inflammatory research, among others. Its unique physical, chemical, and biological properties make it a promising candidate for the development of new drugs and therapies.
Although much research has been conducted on 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, there are still some limitations to be addressed. For instance, more studies are needed to determine the compound’s potential in various areas of medicinal chemistry. Future research should also focus on improving the synthesis, characterization, and analytical methods of the compound, as well as exploring its potential implications in various fields of research and industry.
The future directions for research on 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide include:
1. Further exploration of the compound’s potential in drug discovery and development.
2. Investigating the anti-cancer mechanisms of the compound in more detail.
3. Exploring the potential of the compound in other areas of medicinal chemistry, such as anti-inflammatory research.
4. Developing new synthetic routes for the preparation of the compound.
5. Investigating the effect of modifications to the compound’s structure on its biological properties.
6. Examining the pharmacokinetics and pharmacodynamics of the compound in vivo.
7. Developing more sensitive analytical methods for the detection and quantification of the compound.
8. Exploring the potential of the compound in other fields such as material science and nanotechnology.
3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound with unique physical, chemical, and biological properties that make it attractive for use in various scientific experiments. Research on this compound has provided insight into its potential applications in drug discovery and development, anti-cancer research, and other areas of medicinal chemistry. Further research is needed to address the limitations and explore the potential implications of the compound in various fields of research and industry.

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Dates

Modify: 2023-08-17

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